molecular formula C16H16ClN5O2 B283243 N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide

N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide

Katalognummer: B283243
Molekulargewicht: 345.78 g/mol
InChI-Schlüssel: XELOWJGIMDYSFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring, a chlorophenyl group, and a furan ring

Eigenschaften

Molekularformel

C16H16ClN5O2

Molekulargewicht

345.78 g/mol

IUPAC-Name

N-(2-butyltetrazol-5-yl)-5-(3-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C16H16ClN5O2/c1-2-3-9-22-20-16(19-21-22)18-15(23)14-8-7-13(24-14)11-5-4-6-12(17)10-11/h4-8,10H,2-3,9H2,1H3,(H,18,20,23)

InChI-Schlüssel

XELOWJGIMDYSFV-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl

Kanonische SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The furan ring is then introduced through a coupling reaction with a chlorophenyl derivative. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Furanone derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The tetrazole ring may mimic certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide can be compared with other compounds that contain similar functional groups:

    N-(2-butyltetrazol-5-yl)-5-phenylfuran-2-carboxamide: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.

    N-(2-butyltetrazol-5-yl)-5-(3-methylphenyl)furan-2-carboxamide: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.

    N-(2-butyltetrazol-5-yl)-5-(3-fluorophenyl)furan-2-carboxamide: The presence of a fluorine atom may enhance its stability and bioavailability.

The unique combination of functional groups in N-(2-butyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.